molecular formula C15H18N2O3 B2412893 Methyl 1-((4-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylate CAS No. 1001499-98-4

Methyl 1-((4-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2412893
CAS No.: 1001499-98-4
M. Wt: 274.32
InChI Key: XZQDMLCFFDITJN-UHFFFAOYSA-N
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Description

Methyl 1-((4-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a phenoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((4-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-isopropylphenol with a suitable pyrazole derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((4-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-((4-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-((4-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-((4-methylphenoxy)methyl)-1H-pyrazole-3-carboxylate
  • Methyl 1-((4-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylate
  • Methyl 1-((4-tert-butylphenoxy)methyl)-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 1-((4-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the isopropyl group, which can influence its hydrophobicity and steric interactions. This can lead to differences in its reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

methyl 1-[(4-propan-2-ylphenoxy)methyl]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-11(2)12-4-6-13(7-5-12)20-10-17-9-8-14(16-17)15(18)19-3/h4-9,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQDMLCFFDITJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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